4-imino-5,6-dimethylthieno[2,3-d]pyrimidin-3(4H)-amine
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Overview
Description
- The compound features a thieno[2,3-d]pyrimidine core, which consists of a fused thieno ring (containing sulfur) and a pyrimidine ring (containing nitrogen atoms).
- Its systematic name reflects the amino group (NH2) at position 4 and the two methyl groups (CH3) at positions 5 and 6 on the thieno ring.
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one: is a heterocyclic compound with the chemical formula CHNOS. It belongs to the class of thienopyrimidines.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors or ligands).
Medicine: May have applications in drug discovery.
Industry: Potential use in materials science or agrochemicals.
Mechanism of Action
- The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other thienopyrimidines.
Similar Compounds: Other related compounds include 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione (CAS: 121746-09-6) .
Remember that this compound’s applications and properties are continually explored, and further research may reveal additional insights
Properties
IUPAC Name |
4-imino-5,6-dimethylthieno[2,3-d]pyrimidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-4-5(2)13-8-6(4)7(9)12(10)3-11-8/h3,9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHMKIGEJBIXFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=N)N(C=N2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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